molecular formula C17H17N3O2S B12961207 (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine

Cat. No.: B12961207
M. Wt: 327.4 g/mol
InChI Key: BPOVLFUFIAJEJF-UHFFFAOYSA-N
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Description

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine (CAS 917906-32-2) is a synthetic organic compound with the molecular formula C17H17N3O2S and a molecular weight of 327.40 g/mol . This compound features a thieno[2,3-d]pyrimidine core, which is recognized in scientific literature as a purine bioisostere, making it a valuable scaffold in medicinal chemistry for the development of biologically active molecules . Compounds based on the thienopyrimidine structure have been investigated for a range of therapeutic applications. Research indicates that thienopyrimidine derivatives can act as inhibitors of kinase enzymes, such as Mnk1 and Mnk2, which are implicated in the production of pro-inflammatory cytokines . This mechanism suggests potential for research into inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . Furthermore, the thienopyrimidine scaffold is found in compounds studied for their antiproliferative and cytotoxic activities against various cancer cell lines, positioning them as candidates in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-N-[2-(oxolan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H17N3O2S/c1-11-9-23-17-15(11)16(18-10-19-17)20-13-4-2-3-5-14(13)22-12-6-7-21-8-12/h2-5,9-10,12H,6-8H2,1H3,(H,18,19,20)

InChI Key

BPOVLFUFIAJEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC4CCOC4

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-thiophene-3-carboxylic Ester

  • Starting from appropriate thiophene derivatives, 2-amino-thiophene-3-carboxylic esters are synthesized via established methods such as esterification and amination.
  • These esters serve as precursors for cyclization into the thienopyrimidine ring.

Cyclization to 4-Oxo-thienopyrimidine

  • The 2-amino-thiophene-3-carboxylic esters are cyclized with formamide under heating conditions.
  • This step yields the 4-oxo-thienopyrimidine intermediate, a key scaffold for further functionalization.

Chlorination to 4-Chloro-thienopyrimidine

  • The 4-oxo group is converted to a 4-chloro substituent using phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5).
  • This chlorination activates the molecule for nucleophilic substitution at the 4-position.

Coupling with 2-(Tetrahydro-furan-3-yloxy)-aniline

  • The 4-chloro-thienopyrimidine intermediate is reacted with the aniline derivative containing the 2-(tetrahydro-furan-3-yloxy) substituent.
  • This nucleophilic aromatic substitution typically occurs under reflux in an appropriate solvent such as ethanol or 1,2-dichloroethane, often in the presence of a base or acid catalyst (e.g., acetic acid).
  • The reaction yields the target compound, (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine.

Reaction Conditions and Purification

  • The cyclization step with formamide is generally performed at elevated temperatures (e.g., 150–180 °C) for several hours.
  • Chlorination with POCl3 is conducted under reflux, often for 2–4 hours.
  • The nucleophilic substitution step is carried out at reflux temperatures for 6–24 hours depending on the reactivity of the aniline derivative.
  • Purification of the final product is commonly achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.
  • The crude product may be used directly in subsequent steps or purified to analytical grade depending on the application.

Representative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
Cyclization to 4-oxo-thienopyrimidine Formamide, heat (150–180 °C), 4–6 h 80–90 High yield, key intermediate
Chlorination to 4-chloro-thienopyrimidine POCl3 or POCl3/PCl5, reflux, 2–4 h 90–98 Activates 4-position for substitution
Nucleophilic substitution with 2-(tetrahydro-furan-3-yloxy)-aniline Reflux in ethanol or 1,2-dichloroethane, 6–24 h 60–85 Final coupling step, moderate to high yield
Purification Silica gel chromatography, hexane/ethyl acetate Ensures product purity

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the nucleophilic substitution step; polar aprotic solvents and moderate reflux temperatures favor higher yields.
  • The aniline derivative bearing the tetrahydrofuran moiety must be carefully prepared and purified to avoid side reactions.
  • The chlorination step is highly efficient with POCl3, but care must be taken to control reaction time to prevent decomposition.
  • Analogous methods have been reported for related thienopyrimidine compounds, confirming the robustness of this synthetic route.
  • Biological activity assays of related compounds indicate that the substitution pattern on the phenyl ring and the nature of the heterocyclic core significantly influence activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core, known for its diverse biological activities. The presence of the tetrahydrofuran moiety enhances solubility and may facilitate interactions with biological targets. The molecular formula is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S, with a molecular weight of 327.4 g/mol .

Biological Activities

Research indicates that compounds similar to (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine exhibit a range of biological activities:

  • Antitumor Activity : Similar thieno[2,3-d]pyrimidines have shown promise in inhibiting tumor growth in various cancer models. For instance, compounds with structural similarities have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or other diseases. Studies suggest that thieno derivatives can inhibit key receptors like VEGF and PDGF .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of compounds related to (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine :

  • Antitumor Activity Evaluation : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives showed IC50 values in the nanomolar range .
  • Mechanistic Studies : Research involving docking analyses has elucidated how these compounds interact with biological targets at the molecular level. Such studies are critical for understanding their mechanism of action and optimizing their pharmacological profiles .

Mechanism of Action

The mechanism of action of (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological process from occurring.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
(Target) (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine Thieno[2,3-d]pyrimidine 5-Me, 2-(THF-3-yloxy)Ph N/A (inferred: kinase inhibition)
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 5-Ph, 3-CF₃Ph Kinase inhibition (e.g., EGFR)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolopyrimidine 3-Ph, pyrazolo group Anticancer (DNA intercalation)
N-[3-Chloro-4-((2,5-difluorobenzyl)oxy)phenyl]-6-(pyrrolidinylethynyl)thieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine 6-alkynyl, 3-Cl, 4-difluorobenzyloxy Kinase inhibition (e.g., VEGFR2)

Key Observations :

  • Substitution at Position 5: Methyl (target) vs.
  • Oxygen-Containing Groups : The THF-3-yloxy group (target) offers conformational flexibility and hydrogen-bonding capacity, contrasting with rigid CF₃ (CAS 314244-73-0) or morpholine (CAS 833475-33-5) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Phenyl Analog (CAS 314244-73-0) Pyrazolo Hybrid ()
Molecular Weight ~383 g/mol (estimated) 436 g/mol ~450 g/mol
LogP ~2.8 (THF enhances solubility) ~3.5 (CF₃ increases lipophilicity) ~3.2 (pyrazolo group adds bulk)
Hydrogen Bond Acceptors 6 (THF oxygen contributes) 5 7

Implications :

  • The target’s THF group likely improves aqueous solubility over CF₃-substituted analogs, critical for oral bioavailability .
  • Higher hydrogen-bond acceptors in pyrazolo hybrids () may reduce blood-brain barrier penetration .

Biological Activity

The compound (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine is a novel organic molecule that combines a thieno[2,3-d]pyrimidine core with a tetrahydrofuran moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing available research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of the compound is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S . The thieno[2,3-d]pyrimidine structure is known for various biological activities, while the tetrahydrofuran group enhances solubility and potential interactions with biological targets .

Biological Activity Overview

Research indicates that compounds similar to (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine exhibit a range of biological activities:

  • Anticancer Properties : The compound's structural analogs have shown significant anticancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells .
  • Antiviral Activity : Some derivatives of thieno-pyrimidines have been evaluated for their ability to inhibit viral replication, particularly against RNA viruses .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which can be crucial for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Interaction studies reveal that it can bind effectively to target proteins or enzymes within critical biological pathways. This binding is essential for its therapeutic potential .

Anticancer Activity

A study evaluated the antiproliferative effects of similar thieno[2,3-d]pyrimidine compounds using the sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values lower than 40 nM against various cancer cell lines, showcasing their potential as anticancer agents .

CompoundCell LineIC50 (nM)
Compound 4MDA-MB-4359.0
Compound 5MDA-MB-23135.0
Compound 6HeLa50.0

Antiviral Activity

In another study focusing on antiviral properties, a derivative of the compound demonstrated an EC50 value of approximately 32.5 nM against Hepatitis C virus (HCV) NS5B polymerase, indicating robust antiviral activity .

CompoundVirus TargetEC50 (nM)
Derivative AHCV NS5B32.5
Derivative BHCV NS5B31.9

Synthesis Methods

The synthesis of (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine can be achieved through several methods including:

  • Gewald Reaction : This method involves the formation of thieno-pyrimidine structures from appropriate substrates.
  • Nucleophilic Substitution Reactions : Utilizing tetrahydrofuran derivatives to introduce the tetrahydrofuran moiety onto the thieno-pyrimidine core.

These methods are crucial for producing the compound efficiently while maintaining high purity and yield .

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